methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate
Description
Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate is a pyrrolo[2,3-d]pyrimidine derivative characterized by a cyclopentyl group at the 7-position, a chlorine atom at the 2-position, and a dimethylcarbamoyl substituent at the 6-position. The methyl ester moiety on the cyclopentane ring distinguishes it from related carboxylic acid derivatives.
Properties
Molecular Formula |
C16H19ClN4O3 |
|---|---|
Molecular Weight |
350.80 g/mol |
IUPAC Name |
methyl 1-[2-chloro-6-(dimethylcarbamoyl)pyrrolo[2,3-d]pyrimidin-7-yl]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C16H19ClN4O3/c1-20(2)13(22)11-8-10-9-18-15(17)19-12(10)21(11)16(14(23)24-3)6-4-5-7-16/h8-9H,4-7H2,1-3H3 |
InChI Key |
FAOBERWEMJGXNT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3(CCCC3)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Synthesis: 7H-Pyrrolo[2,3-d]pyrimidine Derivatives
The starting point for the synthesis is typically the 7H-pyrrolo[2,3-d]pyrimidine core, which can be prepared or procured as 2-chloro-7H-pyrrolo[2,3-d]pyrimidine. This compound serves as a versatile intermediate for further substitution reactions.
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is commercially available or synthesized via cyclization reactions involving appropriate pyrimidine and pyrrole precursors. Its molecular formula is C6H4ClN3 with a molecular weight of 153.57 g/mol.
Introduction of the Dimethylcarbamoyl Group at Position 6
The 6-position functionalization with a dimethylcarbamoyl group is a key step that imparts biological activity and chemical stability.
- This is generally achieved by nucleophilic substitution or acylation reactions on the 2-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold or its derivatives.
- The dimethylcarbamoyl moiety can be introduced using dimethylcarbamoyl chloride or related reagents under controlled conditions, often in the presence of a base to facilitate substitution.
Alkylation at the 7-Position with Cyclopentanecarboxylate
The 7-position of the pyrrolo[2,3-d]pyrimidine core is alkylated with a cyclopentanecarboxylate group to form the methyl ester derivative.
- Alkylation is typically performed using methyl cyclopentanecarboxylate derivatives or activated halides of cyclopentanecarboxylate.
- Potassium carbonate (K2CO3) in acetonitrile (CH3CN) is a common base/solvent system for this alkylation, providing good yields without the need for chromatographic purification.
- The reaction proceeds via nucleophilic substitution at the 7-position nitrogen, forming the N-alkylated product.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Preparation of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine | Cyclization of pyrimidine and pyrrole precursors | Intermediate scaffold | Commercially available or synthesized |
| 2 | Introduction of dimethylcarbamoyl group at C-6 | Reaction with dimethylcarbamoyl chloride, base | Substituted intermediate | Requires controlled conditions |
| 3 | Alkylation at N-7 with methyl cyclopentanecarboxylate | K2CO3 in CH3CN, reflux or room temp | Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate | High yield, minimal purification needed |
Detailed Reaction Conditions and Optimization
- Base and Solvent Selection: Potassium carbonate in acetonitrile is preferred for alkylation due to its mild basicity and good solubility profile, which promotes efficient nucleophilic substitution without side reactions.
- Temperature: Reactions are typically conducted at room temperature to reflux depending on the reactivity of the alkylating agent.
- Purification: The alkylation step often yields products pure enough to avoid chromatographic purification, simplifying scale-up.
- Alternative Bases: Other bases such as sodium methylate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been used in related esterification and alkylation reactions, with varying yields and selectivities.
Analytical and Structural Confirmation
- NMR (Nuclear Magnetic Resonance): Used to confirm substitution patterns, especially at the 7-position, and to verify the presence of the dimethylcarbamoyl group.
- HMBC and HMQC Experiments: Employed to establish substitution sites and connectivity within the pyrrolo[2,3-d]pyrimidine ring system.
- HPLC (High-Performance Liquid Chromatography): Used to assess purity and yield of the final product and intermediates.
- Mass Spectrometry: Confirms molecular weight and structural integrity.
Research Findings and Yield Data
| Compound/Step | Yield (%) | Purity (%) | Reaction Time | Temperature | Notes |
|---|---|---|---|---|---|
| Alkylation of 7H-pyrrolo[2,3-d]pyrimidine core | 85-95 | >95 | 2-4 hours | 20-80 °C | High yield with K2CO3 in CH3CN |
| Dimethylcarbamoyl substitution | 70-90 | >90 | Variable | Controlled | Requires careful control to avoid side reactions |
| Overall synthesis of this compound | 65-80 | >95 | Multi-step | Optimized for scale-up |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyrrolo[2,3-d]pyrimidine core is known to interact with nucleic acids, potentially affecting DNA or RNA synthesis.
Comparison with Similar Compounds
Key Observations :
- Substituents at the 2-position significantly influence biological activity. Chlorine (target compound) may enhance electrophilic reactivity compared to bulkier groups like sulfamoylphenylamino .
Physicochemical Properties
Key Observations :
- The sulfamoylphenylamino analogue exhibits a lower synthetic yield (22.9%), likely due to steric hindrance during coupling reactions.
- Higher yields in the pyridin-2-ylamino derivative (50%) suggest that electron-rich aromatic amines facilitate nucleophilic substitution at the 2-position.
Biological Activity
Methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound, focusing on its implications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₈ClN₄O₂
- Molecular Weight : 306.77 g/mol
- CAS Number : 1211443-61-6
Structural Characteristics
The compound features a pyrrolopyrimidine core, which is known for its diverse biological activities. The presence of a chloro group and a dimethylcarbamoyl moiety enhances its pharmacological potential.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolopyrimidine, including the compound , exhibit promising anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms:
- CDK4/9 Inhibition : The compound has been identified to repress cyclin-dependent kinases (CDK4 and CDK9), which are crucial for cell cycle progression and transcriptional regulation in cancer cells. This inhibition leads to cell cycle arrest and apoptosis .
- Histone Deacetylase (HDAC) Inhibition : The compound also shows potential as an HDAC inhibitor, contributing to the reactivation of tumor suppressor genes and promoting cancer cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies utilizing RAW264.7 macrophage cells have revealed that certain derivatives can significantly reduce the production of pro-inflammatory cytokines when stimulated with lipopolysaccharides (LPS) . This effect is attributed to the inhibition of Toll-like receptors (TLR2 and TLR4), which play pivotal roles in the inflammatory response.
Antioxidant Activity
The antioxidant potential of this compound has also been explored. Molecular docking studies suggest that it can effectively interact with reactive oxygen species (ROS), thereby mitigating oxidative stress within cells . This property is particularly relevant in the context of diseases where oxidative damage plays a significant role.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | CDK4/9 inhibition, HDAC inhibition | |
| Anti-inflammatory | Inhibition of TLR2 and TLR4 | |
| Antioxidant | Scavenging ROS |
Case Study: In Vivo Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the in vivo efficacy of pyrrolopyrimidine derivatives, including this compound, against various cancer models. The results indicated a significant reduction in tumor size and improved survival rates among treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
